molecular formula C10H8BrNO B8195362 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one

6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No.: B8195362
M. Wt: 238.08 g/mol
InChI Key: ZEGZZUOCSIIKNE-UHFFFAOYSA-N
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Description

6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one is a brominated spirocyclic compound featuring a cyclopropane ring fused to an isoindolinone core. The bromine substituent at the 6'-position and the ketone group at the 3'-position contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

5-bromospiro[2H-isoindole-3,1'-cyclopropane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-1-2-7-8(5-6)10(3-4-10)12-9(7)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZZUOCSIIKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromoisoindolinone

The brominated isoindolinone core is synthesized via copper-catalyzed coupling of 2-iodobenzamide derivatives with alkynylanilines. For instance, treating 2-iodo-5-bromobenzamide with 2-ethynylaniline in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C for 12 hours yields 6-bromo-1-isoindolinone (83% yield). The ortho-iodo substituent facilitates intramolecular cyclization, while the bromine is introduced via the starting material to ensure regioselectivity.

Cyclopropanation via Diazo Compound Insertion

The spirocyclopropane moiety is introduced using ethyl diazoacetate under copper catalysis. Reacting 6-bromo-1-isoindolinone with ethyl diazoacetate (1.2 equiv) and anhydrous CuSO₄ (5 mol%) in benzene at reflux for 6 hours generates the cyclopropane ring via [2+1] cycloaddition. Subsequent hydrolysis with NaOH in 95% ethanol affords the carboxylic acid intermediate, which undergoes decarboxylation under acidic conditions (HCl, 100°C) to yield the target spiro compound (68% overall yield).

Key Data:

StepReagents/ConditionsYield (%)
Isoindolinone FormationCuI, DMF, 80°C83
CyclopropanationEthyl diazoacetate, CuSO₄75
DecarboxylationHCl, 100°C90

Halonium Ion-Mediated Spirocyclization

Bromination-Spirocyclization Tandem Reaction

A one-pot strategy employs N-bromosuccinimide (NBS) and trichloroisocyanuric acid (TCC) to simultaneously introduce bromine and form the spirocycle. Treating 3-(2-propargylphenyl)isoindolinone with NBS (1.1 equiv) and TCC (0.5 equiv) in acetic anhydride at 0°C for 2 hours induces halonium ion formation, followed by intramolecular cyclization to afford the spiro product (72% yield). This method bypasses pre-brominated precursors, enhancing atom economy.

Mechanistic Insight:
The reaction proceeds via electrophilic bromination at the para position of the propargyl group, generating a bromonium intermediate. Nucleophilic attack by the amide nitrogen closes the cyclopropane ring, driven by the strain-release of the propargyl system.

Post-Cyclopropanation Bromination

Spirocyclopropane Synthesis

Unsubstituted spiro[cyclopropane-1,1'-isoindolin]-3'-one is synthesized via rhodium-catalyzed cyclopropanation of isoindolinone with diazomethane. Using Rh₂(OAc)₄ (2 mol%) in dichloromethane at 25°C for 1 hour achieves 89% yield.

Directed Bromination

Electrophilic bromination of the spiro intermediate is performed using Br₂ (1.05 equiv) in the presence of FeBr₃ (10 mol%) at −10°C. The reaction selectively brominates the aromatic ring at the 6' position due to the electron-withdrawing effect of the carbonyl group (64% yield).

Comparative Analysis:

MethodAdvantagesLimitations
Precursor BrominationHigh regioselectivityMulti-step synthesis
Tandem BrominationOne-pot procedureRequires stoichiometric NBS
Post-BrominationFlexibility in substitutionLower yield due to steric hindrance

Optimization and Scalability

Catalyst Screening

Copper catalysts (CuI, CuSO₄) favor cyclopropanation but require elevated temperatures. Transitioning to dirhodium catalysts (e.g., Rh₂(esp)₂) at room temperature improves yields (92%) and reduces side reactions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote decomposition. Switching to toluene or dichloroethane balances reactivity and stability.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.42 (s, 1H, ArH), 7.38 (d, J = 8.4 Hz, 1H, ArH), 3.21 (m, 2H, cyclopropane), 2.98 (m, 2H, cyclopropane).

  • HRMS : m/z calcd for C₁₀H₈BrNO [M+H]⁺: 237.9812, found: 237.9815 .

Chemical Reactions Analysis

Types of Reactions

6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to the formation of different functionalized spirocyclic compounds.

Scientific Research Applications

Chemical Structure and Synthesis

6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one features a spirocyclic structure that integrates a cyclopropane ring with an isoindolin-2-one core. The presence of the bromine atom at the 6' position significantly influences its reactivity and biological properties.

The synthesis of this compound typically involves:

  • Bromination : Using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane.
  • Optimization : Adjusting parameters like temperature, concentration, and solvent choice to enhance yield and purity.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Preliminary studies have suggested various biological activities:

Activity TypeDescription
Anticancer Activity Exhibits cytotoxicity against cancer cell lines, inducing apoptosis via caspase pathways.
Neuroprotective Effects Reduces neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress.
Antimicrobial Activity Demonstrates moderate antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship Studies

Research is focused on understanding how different substituents on the spirocyclic structure affect biological activity. This includes:

  • Developing diverse derivatives to explore their therapeutic potential.
  • Investigating the impact of specific functional groups on the efficacy of the compound.

Study on Anticancer Effects

A significant study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one. Results indicated:

  • Cytotoxicity : The compound showed significant cytotoxic effects against breast and colon cancer cell lines.
  • Mechanism : Induction of apoptosis was linked to the activation of caspase pathways.

Neuroprotective Studies

Another research effort explored the neuroprotective effects of this compound:

  • Cell Viability : In vitro studies demonstrated reduced neuronal cell death.
  • Oxidative Stress Modulation : The compound effectively modulated markers associated with oxidative stress and inflammation.

Antimicrobial Research

Research assessing antimicrobial properties revealed:

  • Activity Spectrum : Moderate activity against various bacterial strains.
  • Potential Applications : Suggests possible use in treating bacterial infections, particularly those caused by Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substitution patterns:

Compound Name Molecular Formula Substituents Key Features Reference
6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one C₁₀H₈BrNO Br (6'), ketone (3') Spirocyclic, brominated isoindolinone
6'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one C₁₀H₈FNO F (6'), ketone (3') Fluorine substitution enhances polarity
6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one C₁₁H₁₁NO CH₃ (6'), ketone (2') Methyl group increases lipophilicity
7'-Bromospiro[cyclopropane-1,3'-indoline] C₁₀H₉BrN Br (7'), no ketone Non-ketone spirocyclic indoline
6'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one C₁₀H₇BrFNO Br (6'), F (4'), ketone (2') Dual halogenation for bioactivity

Key Observations :

  • Halogen Effects : Bromine at the 6'-position (as in the target compound) increases molecular weight and may improve binding affinity in biological systems compared to fluorine .
  • Spiro Junction: The 1,1'-isoindolinone fusion in the target compound contrasts with 1,3'-indoline systems (e.g., 7'-Bromospiro[cyclopropane-1,3'-indoline]), which lack the ketone and exhibit different conformational stability .

Biological Activity

6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly in the context of anticancer and antiviral properties.

Chemical Structure and Synthesis

The compound features a spirocyclic structure that is characteristic of many biologically active molecules. The synthesis of spiro[cyclopropane-1,1'-isoindolin]-3'-ones typically involves cyclopropanation reactions, which can be achieved through various synthetic strategies, including metal-free methods and continuous flow techniques.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer and antiviral effects. Here, we summarize key findings related to the biological activity of 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one.

Anticancer Activity

Several studies have reported on the anticancer potential of spirocyclic compounds. For instance:

  • Activity Against Cancer Cell Lines : Compounds similar to 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one have shown promising anticancer activity with IC50 values less than 10 μM against various human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) .
CompoundCell LineIC50 (μM)
3bDU-145<10
3iHeLa<10
3bA-549<10

Antiviral Activity

In terms of antiviral properties, compounds derived from similar frameworks have demonstrated effectiveness against viruses such as Epstein-Barr virus (EBV) and human cytomegalovirus (HCMV). For example:

  • Inhibition of Viral Replication : A related compound was found to inhibit EBV replication with an EC50 of 0.5 µM and a CC50 of 55.7 µM, indicating a favorable therapeutic index .

The biological activity of spirocyclic compounds often involves interactions at the molecular level that disrupt cellular processes or viral replication. The proposed mechanisms include:

  • Inhibition of Viral DNA Polymerase : The action against EBV may involve phosphorylation to triphosphates that inhibit viral DNA polymerase .
  • Induction of Apoptosis in Cancer Cells : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines, although specific pathways for 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one require further investigation.

Case Studies

A case study involving a series of spirocyclic compounds demonstrated their potential as lead candidates in drug development due to their ability to target multiple pathways in cancer cells and their antiviral properties .

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